Serine Hydrolase Inhibitor-2
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Overview
Description
Serine Hydrolase Inhibitor-2 is a compound designed to inhibit the activity of serine hydrolases, a large family of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins. Inhibitors of serine hydrolases have significant therapeutic potential, particularly in the treatment of diseases such as Alzheimer’s, diabetes, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-2 typically involves the use of mechanism-based electrophiles that covalently react with the serine nucleophile in the active site of the enzyme. Common electrophiles used in the synthesis include carbamates, ureas, activated ketones, lactones, and lactams . The reaction conditions often require a base-activated serine nucleophile to cleave amide or ester bonds in substrates via a covalent acyl-enzyme intermediate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Serine Hydrolase Inhibitor-2 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Serine Hydrolase Inhibitor-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-2 involves the covalent modification of the active site serine residue in serine hydrolases. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include various serine hydrolases involved in lipid metabolism, cell signaling, and other biological processes .
Comparison with Similar Compounds
Carbamates: Inhibit serine hydrolases by forming a covalent bond with the active site serine.
Ureas: Similar mechanism of action as carbamates but with different chemical structures.
Activated Ketones: React with the serine nucleophile to inhibit enzyme activity.
Lactones and Lactams: Covalently modify the active site serine, similar to carbamates and ureas.
Uniqueness: Serine Hydrolase Inhibitor-2 is unique in its ability to selectively inhibit specific serine hydrolases, making it a valuable tool for studying enzyme function and developing new therapeutic agents .
Properties
Molecular Formula |
C16H24N4O3 |
---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-10-6-9-19(11-12-20)14(21)18-13-7-4-5-8-17-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,17,18,21) |
InChI Key |
HVPVEUGPZNUXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.